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molecular formula C9H7N3O B3050063 6-Phenyl-1,2,4-triazin-3(2H)-one CAS No. 23448-86-4

6-Phenyl-1,2,4-triazin-3(2H)-one

Cat. No. B3050063
M. Wt: 173.17 g/mol
InChI Key: FVUIKOKQEZSEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915408B2

Procedure details

A mixture of 6-phenyl-1,2,4-triazin-3(2H)-one (2.45 g, 0.0141 mol) and DMF (0.5 mL) in phosphoryl chloride (20.0 mL, 0.214 mol) and chloroform (20.0 mL) was heated under reflux overnight. After cooling, the volatiles were removed under reduced pressure. The residue was dissolved in DCM (60 mL) and was poured into ice with stirring. The mixture was neutralized with NaOH (1N), and filtered through a pad of celite to remove a small amount of insoluble residue. The organic layer was separated. The aqueous layer was extracted with DCM (3×20 mL). The combined organic layers were dried over Na2SO4, filtered, and concentrated. The residue was flash chromatographed on a silica gel column to give the desired product (2.20 g, 81.1%). Analytical LCMS: (M+H)+=192.1/194.1.
Quantity
2.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
81.1%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][C:10](=O)[NH:11][N:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN(C=O)C.P(Cl)(Cl)([Cl:21])=O>C(Cl)(Cl)Cl>[Cl:21][C:10]1[N:11]=[N:12][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NC(NN1)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (60 mL)
ADDITION
Type
ADDITION
Details
was poured into ice
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
to remove a small amount of insoluble residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CN1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 81.1%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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